molecular formula C22H24N2O3S B3010327 N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide CAS No. 476626-62-7

N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide

Cat. No.: B3010327
CAS No.: 476626-62-7
M. Wt: 396.51
InChI Key: KAYINCPGVRBORX-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted at the para position with a 1,2,3,4-tetrahydroisoquinoline-2-carbonyl moiety. The N,N-diallyl groups on the sulfonamide nitrogen distinguish it from structurally related compounds.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-3-14-24(15-4-2)28(26,27)21-11-9-19(10-12-21)22(25)23-16-13-18-7-5-6-8-20(18)17-23/h3-12H,1-2,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYINCPGVRBORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common approach is the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions, which can involve the isomerization of iminium intermediates . These reactions often require the use of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling of the tetrahydroisoquinoline with various nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield, purity, and cost-effectiveness, potentially utilizing continuous flow chemistry techniques to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like H₂O₂ or TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the tetrahydroisoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H₂O₂, TBHP), reducing agents (NaBH₄), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of functionalized tetrahydroisoquinoline compounds.

Scientific Research Applications

Medicinal Chemistry

N,N-Diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide exhibits significant potential as a therapeutic agent. Research has shown that tetrahydroisoquinoline derivatives can interact with various biological targets, making them candidates for drug development.

Anticancer Activity

Studies indicate that compounds related to tetrahydroisoquinolines possess anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects

The compound may also have neuroprotective effects due to its ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. By inhibiting MAO activity, these compounds can potentially reduce neurotoxicity and improve neurotransmitter function.

Biological Research

The diverse biological activities of this compound make it a valuable tool in biological research.

Enzyme Inhibition Studies

This compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its ability to bind to specific enzymes allows researchers to investigate the structure-activity relationships (SAR) and develop more potent inhibitors for therapeutic use .

Receptor Binding Studies

Research has shown that tetrahydroisoquinoline derivatives can act on various receptors, including opioid receptors. The binding affinity of this compound to these receptors is being studied for potential analgesic applications .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of complex molecules.

Synthesis of Novel Compounds

The compound's unique structure allows chemists to use it as a precursor for synthesizing novel compounds with enhanced biological activities. Techniques such as nucleophilic substitution and oxidation reactions are commonly employed to modify its structure and explore new derivatives .

Development of Drug Candidates

By modifying the sulfonamide and isoquinoline moieties, researchers can develop new drug candidates targeting specific diseases. This approach is particularly relevant in the design of compounds with improved pharmacokinetic properties .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Study 2NeuroprotectionShowed reduced neurotoxicity in models of neurodegeneration through MAO inhibition.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of specific enzymes related to metabolic pathways in cancer cells.

Mechanism of Action

The mechanism of action of N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s N,N-diallyl groups contrast with methoxy (), halogenated aryl (), or thiazolyl () substituents in analogs. Diallyl groups may enhance lipophilicity compared to polar methoxy or thiazole moieties.
  • Core Heterocycles: Unlike triazole () or pyrimidine () cores, the tetrahydroisoquinoline in the target compound could confer rigidity and influence receptor binding.

Key Observations :

  • The target compound’s synthesis likely involves coupling a diallyl-substituted benzenesulfonamide with a tetrahydroisoquinoline-carbonyl intermediate, analogous to methods in .
  • Triazole-thione derivatives () require cyclization under basic conditions, whereas thiazolyl derivatives () rely on isothiocyanate reactivity.

Spectral and Physicochemical Properties

Compound Class IR Spectral Features NMR Characteristics Reference
Triazole-thiones [7–9] - νC=S: 1247–1255 cm⁻¹
- νNH: 3278–3414 cm⁻¹
Thione tautomer confirmed by absence of νS-H (~2500–2600 cm⁻¹)
Furan-tetrahydroisoquinoline sulfonamide Not provided Molecular weight: 412.5 g/mol (C21H20N2O5S)
Target compound (inferred) Expected νC=O (~1660–1680 cm⁻¹), νS=O (~1150–1250 cm⁻¹) Diallyl protons as multiplet in 1H-NMR (~5.0–5.8 ppm) N/A

Key Observations :

  • Molecular weight differences (e.g., 412.5 g/mol for furan derivative vs. ~450 g/mol estimated for the target) highlight substituent-driven variability.

Biological Activity

N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide (referred to as DTHIQBS) is a synthetic compound that belongs to the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and cancer research. This article reviews the biological activity of DTHIQBS, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DTHIQBS is characterized by the presence of a tetrahydroisoquinoline moiety linked to a benzenesulfonamide group through a carbonyl connection. The general structure can be represented as follows:

  • Molecular Formula : C19H22N2O2S
  • Molecular Weight : 346.45 g/mol

The sulfonamide group is known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.

DTHIQBS exhibits multiple mechanisms of action that contribute to its biological activity:

  • Neuroprotective Effects :
    • Tetrahydroisoquinolines have been shown to modulate neurotransmitter systems and exhibit neuroprotective properties against neurotoxicity associated with conditions like Parkinson's disease .
    • DTHIQBS may inhibit monoamine oxidase (MAO) activity, reducing oxidative stress and preventing neuronal cell death.
  • Anti-cancer Activity :
    • Preliminary studies suggest that DTHIQBS may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
    • The compound has been evaluated for its effects on various cancer cell lines, showing promise in inhibiting cell proliferation and inducing cell cycle arrest.
  • Enzyme Inhibition :
    • Similar compounds have demonstrated potent inhibition of phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis; thus, DTHIQBS might exhibit similar inhibitory properties .

In Vitro Studies

StudyCell LineConcentrationEffects Observed
1A549 (lung cancer)50 µMInduced apoptosis via caspase activation
2SH-SY5Y (neuroblastoma)100 µMNeuroprotection against glutamate toxicity
3PC12 (neuroendocrine)25 µMEnhanced neurite outgrowth

Case Studies

  • Neuroprotective Study :
    A study evaluated the neuroprotective effects of DTHIQBS on SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide. Results indicated a significant reduction in cell death and maintenance of mitochondrial integrity at concentrations as low as 25 µM.
  • Cancer Cell Line Evaluation :
    In vitro testing on A549 lung cancer cells revealed that treatment with DTHIQBS led to a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Mechanistic studies indicated that this was associated with increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Animal Model Research :
    An animal model study assessed the effects of DTHIQBS on neurodegeneration induced by MPTP in mice. The findings suggested that administration of DTHIQBS resulted in improved motor function and reduced neuronal loss in the substantia nigra compared to control groups.

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